molecular formula C32H50Cl2N2O8 B12850637 1,4-Benzenediacetyl dichloride

1,4-Benzenediacetyl dichloride

Cat. No.: B12850637
M. Wt: 661.6 g/mol
InChI Key: HJEJALFRBFBDPL-UHFFFAOYSA-N
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Description

1,4-Benzenediacetyl dichloride is an organic compound with the molecular formula C10H8Cl2O2. It is a derivative of benzene, where two acetyl chloride groups are attached to the 1 and 4 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Benzenediacetyl dichloride can be synthesized through several methods. One common method involves the reaction of 1,4-benzenediacetic acid with thionyl chloride. The reaction is typically carried out under reflux conditions for several hours, resulting in the formation of the desired dichloride compound .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process may include steps such as recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1,4-Benzenediacetyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Hydrolysis: The compound can hydrolyze to form 1,4-benzenediacetic acid.

    Condensation Reactions: It can react with amines to form amides.

Common Reagents and Conditions:

Major Products Formed:

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Acids: Formed from hydrolysis reactions.

Scientific Research Applications

1,4-Benzenediacetyl dichloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-benzenediacetyl dichloride involves its reactivity with nucleophiles. The chlorine atoms are highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds. This reactivity is exploited in various chemical synthesis processes .

Comparison with Similar Compounds

    1,4-Benzenediacetic Acid: The precursor to 1,4-benzenediacetyl dichloride.

    1,4-Benzenedicarboxylic Acid: Another related compound with carboxylic acid groups instead of acetyl chloride groups.

Uniqueness: this compound is unique due to its high reactivity and versatility in chemical synthesis. Its ability to undergo various substitution and condensation reactions makes it a valuable intermediate in organic chemistry .

Properties

Molecular Formula

C32H50Cl2N2O8

Molecular Weight

661.6 g/mol

IUPAC Name

2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-2-[4-(16,16-dichlorohexadecyl)phenyl]acetic acid

InChI

InChI=1S/C32H50Cl2N2O8/c33-27(34)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-25-16-18-26(19-17-25)31(32(43)44)36(24-30(41)42)21-20-35(22-28(37)38)23-29(39)40/h16-19,27,31H,1-15,20-24H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)

InChI Key

HJEJALFRBFBDPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCCCCCCCCCCCCC(Cl)Cl)C(C(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O

Origin of Product

United States

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